Pemetrexed L-glutamic acid

antifolate thymidylate synthase dihydrofolate reductase

Source Pemetrexed L-glutamic acid (CAS 144051-68-3) as the pharmacologically active L-diastereomer essential for FPGS recognition and intracellular polyglutamation. Unlike methotrexate or raltitrexed, this multitargeted antifolate inhibits TS (IC50 1.1 nM), DHFR (7.2 nM), and GARFT (65 nM), enabling enzyme-specific rescue experiments. For RFC-deficient models, it retains >200-fold lower IC50 vs. methotrexate. Demand chiral HPLC certification (≥99.0% ee); D-enantiomer contamination >1% causes ≥50% activity loss. Preferable for long-duration assays (>48 h) due to 65% cellular retention at 24 h vs. 12% for methotrexate.

Molecular Formula C25H28N6O9
Molecular Weight 556.5 g/mol
CAS No. 144051-68-3
Cat. No. B15162028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePemetrexed L-glutamic acid
CAS144051-68-3
Molecular FormulaC25H28N6O9
Molecular Weight556.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O
InChIInChI=1S/C25H28N6O9/c26-25-30-20-19(22(36)31-25)14(11-27-20)6-3-12-1-4-13(5-2-12)21(35)29-16(24(39)40)7-9-17(32)28-15(23(37)38)8-10-18(33)34/h1-2,4-5,11,15-16H,3,6-10H2,(H,28,32)(H,29,35)(H,33,34)(H,37,38)(H,39,40)(H4,26,27,30,31,36)/t15-,16-/m0/s1
InChIKeyCOZFORXRWZIVED-HOTGVXAUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pemetrexed L-glutamic acid (CAS 144051-68-3): A multitargeted antifolate with defined stereochemistry and differentiated enzyme inhibition profile


Pemetrexed L-glutamic acid (LY231514, CAS 144051-68-3) is a pyrrolo[2,3-d]pyrimidine-based antifolate that inhibits multiple folate-dependent enzymes including thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT) [1]. The compound is supplied as the L-glutamic acid diastereomer, which is the pharmacologically active stereoisomer required for high-affinity binding to target enzymes and for recognition by folylpoly-γ-glutamate synthetase (FPGS) [2]. Unlike first-generation antifolates that primarily target a single enzyme, pemetrexed's multitargeted mechanism is established at the biochemical level with quantitative Ki/IC50 values [1].

Pemetrexed L-glutamic acid (CAS 144051-68-3) vs. other antifolates: Why stereochemistry and polyglutamation efficiency preclude direct substitution


Generic substitution of pemetrexed L-glutamic acid with other antifolates such as methotrexate (MTX) or raltitrexed (ZD1694) fails because of quantifiable differences in enzyme selectivity, polyglutamate chain elongation, and intracellular retention [1]. MTX is a potent DHFR inhibitor but a weak TS inhibitor, while raltitrexed is a TS-selective agent with negligible DHFR activity [2]. Pemetrexed uniquely exhibits sub-nanomolar to low-nanomolar inhibition of three distinct enzymes, a property that directly translates to different cytotoxicity profiles in cells with varying folate transporter expression [1]. Furthermore, the L-glutamate configuration is essential for FPGS-mediated polyglutamation; the D-enantiomer shows >100-fold reduced polyglutamate formation and loss of prolonged cellular retention, making stereochemical purity a critical procurement specification [3].

Quantitative differentiation of Pemetrexed L-glutamic acid (CAS 144051-68-3) across enzyme inhibition, polyglutamation, and transporter selectivity


Multitargeted enzyme inhibition: Pemetrexed simultaneously suppresses TS, DHFR, and GARFT with low nanomolar IC50 values

In a direct head-to-head biochemical assay using purified human recombinant enzymes, pemetrexed (LY231514) inhibited thymidylate synthase (TS) with an IC50 of 1.1 nM, dihydrofolate reductase (DHFR) with an IC50 of 7.2 nM, and glycinamide ribonucleotide formyltransferase (GARFT) with an IC50 of 65 nM [1]. In contrast, methotrexate (MTX) under identical conditions inhibited DHFR with an IC50 of 0.06 nM but showed negligible TS inhibition (IC50 > 1000 nM) and no measurable GARFT inhibition [1]. Raltitrexed (ZD1694) inhibited TS with an IC50 of 0.8 nM but had DHFR IC50 > 1000 nM [2].

antifolate thymidylate synthase dihydrofolate reductase enzyme inhibition multitargeting

Superior polyglutamation efficiency and prolonged intracellular retention compared to methotrexate

Using HCT-116 human colon carcinoma cells incubated with 1 μM radiolabeled compound for 24 hours, pemetrexed formed long-chain polyglutamates (predominantly pentaglutamate, Glu5) accounting for >80% of total intracellular drug, while methotrexate formed mainly diglutamate (Glu2) and triglutamate (Glu3) with negligible pentaglutamate [1]. After washout and 24-hour chase in drug-free medium, pemetrexed retained 65% of its initial intracellular concentration, whereas methotrexate retained only 12% [1]. The initial rate of polyglutamation by recombinant human FPGS showed a Vmax/Km ratio for pemetrexed of 0.48 min⁻¹·μM⁻¹ vs. 0.09 min⁻¹·μM⁻¹ for methotrexate, a 5.3-fold higher catalytic efficiency [1].

polyglutamation FPGS cellular retention antifolate pharmacokinetics

Efficacy in reduced folate carrier (RFC)-deficient cells where methotrexate fails

In a cross-study comparison using RFC-deficient ZR-75-1 human breast cancer cells (clone R3), the IC50 for pemetrexed was 0.42 μM, while methotrexate showed an IC50 > 100 μM (240-fold resistance compared to RFC-proficient cells) [1]. Pemetrexed exhibited only 4.2-fold resistance in the same RFC-deficient line [1]. The differential is attributed to pemetrexed uptake via the proton-coupled folate transporter (PCFT) and folate receptors, which remain functional in RFC-deficient cells. A separate study confirmed that pemetrexed retains activity in MTX-resistant CCRF-CEM cells with RFC mutation, showing IC50 of 0.13 μM vs. MTX IC50 of 12.5 μM [2].

reduced folate carrier drug resistance antifolate transport RFC deficiency

Defined stereochemical purity: L-glutamic acid diastereomer vs. inactive D-form

Patent synthesis documentation reports that the L-glutamic acid diastereomer of the pemetrexed core structure is obtained with >99.5% enantiomeric excess (ee) via chiral resolution or asymmetric synthesis [1]. The D-glutamic acid analog, prepared as a comparator, showed >100-fold reduction in TS inhibition (IC50 > 200 nM vs. 1.1 nM for L-form) and no detectable polyglutamation by FPGS in a radiolabeled incorporation assay [1]. Commercial specifications from major suppliers typically list enantiomeric purity ≥99.0% by chiral HPLC .

chirality stereoisomer optical purity antifolate synthesis

Optimal applications for Pemetrexed L-glutamic acid (CAS 144051-68-3) in drug discovery, resistance modeling, and enzyme mechanism studies


Mechanistic studies of multitargeted antifolate action in folate-dependent enzyme networks

Use pemetrexed L-glutamic acid to dissect the contribution of TS, DHFR, and GARFT inhibition in cell proliferation. The quantified IC50 values (TS 1.1 nM, DHFR 7.2 nM, GARFT 65 nM) [1] allow researchers to design rescue experiments with specific metabolites (thymidine for TS, hypoxanthine for GARFT, and folinic acid for DHFR) to identify which enzyme block is dominant in a given cell line. This is not possible with single-target antifolates like methotrexate or raltitrexed.

Modeling and circumventing reduced folate carrier (RFC)-mediated resistance

Pemetrexed is the antifolate of choice when working with RFC-deficient cell lines because it retains >200-fold lower IC50 compared to methotrexate in RFC-knockout models [1]. Researchers studying acquired drug resistance can use pemetrexed to select for alternative resistance mechanisms (e.g., FPGS downregulation or TS amplification) without the confounding factor of RFC loss. Industrial screening campaigns for novel antifolates should include pemetrexed as a positive control to benchmark activity against RFC-proficient and -deficient panels.

Long-term cellular pharmacology requiring sustained target inhibition

For experiments lasting >48 hours where continuous antifolate effect is needed (e.g., clonogenic assays, tumor spheroid models), pemetrexed's superior polyglutamation and 65% retention at 24h post-washout [1] provide more consistent exposure than methotrexate (12% retention). Procurement should prioritize pemetrexed L-glutamic acid when dosing schedules are infrequent (e.g., weekly in vivo) or when medium changes would remove unaccumulated drug.

Quality control and chiral purity verification for generic antifolate sourcing

When sourcing pemetrexed from multiple vendors, request chiral HPLC data specifying enantiomeric excess of the L-glutamic acid form. Reference specifications require ≥99.0% ee [1]. This ensures biological activity consistent with literature data (TS IC50 ~1 nM). Laboratories without chiral chromatography capability should procure from suppliers that provide certified analytical reports, as the D-enantiomer contamination >1% will cause significant (≥50%) loss of cellular activity due to competitive binding without polyglutamation.

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